2-Cyclopropyl-5-methyl-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

Building block procurement for SAR often forces a trade-off: adding a methyl group alters lipophilicity, while lacking a cyclopropyl motif blocks key rearrangements. CAS 221548-37-4 solves both issues: - XLogP3 2.4: identical to 2-cyclopropyl core but 5x more lipophilic than 5-methylbenzimidazole (1.7) - Cyclopropyl enables acid-catalyzed rearrangement to pyrrolobenzimidazoles (mitomycin analogs) - 5-methyl group pre-installed → eliminates a synthetic step in hit expansion libraries Available from BenchChem with verified purity and global shipping.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 221548-37-4
Cat. No. B3034781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-methyl-1H-benzimidazole
CAS221548-37-4
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CC3
InChIInChI=1S/C11H12N2/c1-7-2-5-9-10(6-7)13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)
InChIKeyWAASPOBYBJHHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Relevance


2-Cyclopropyl-5-methyl-1H-benzimidazole (CAS 221548-37-4) is a bicyclic heterocyclic compound of the benzimidazole class, bearing a cyclopropyl substituent at the 2-position and a methyl group at the 5(6)-position of the fused benzene ring. It has the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, and has been investigated for antimicrobial and antiproliferative properties within the broader context of benzimidazole pharmacology . Its 9CI systematic name is 1H-Benzimidazole,2-cyclopropyl-5-methyl-, and the preferred IUPAC name is 2-cyclopropyl-6-methyl-1H-benzimidazole [1].

Dual-substituted benzimidazole scaffold (cyclopropyl at C2, methyl at C5/C6) for medicinal chemistry and agrochemical building block use
Cyclopropyl group enables acid-catalyzed rearrangement to pyrrolobenzimidazole library intermediates
Reported lipophilicity profile may support cell-permeable probe and intracellular-targeting research

Why Generic Benzimidazole Analogs Fall Short


The dual-substitution pattern of 2-cyclopropyl-5-methyl-1H-benzimidazole (cyclopropyl at C2, methyl at C5/C6) creates a unique steric and electronic fingerprint that is absent in the commonly available mono-substituted benzimidazoles such as 2-methylbenzimidazole or 5-methylbenzimidazole. The cyclopropyl group introduces conformational rigidity and a distinct π-character that influences both target binding and metabolic stability, while the methyl substituent modulates the electron density of the aromatic ring [1]. Computational predictions indicate that the combination of both substituents produces an XLogP3 of 2.4, which is nearly identical to 2-cyclopropylbenzimidazole (2.44) but higher than 5-methylbenzimidazole (1.7) [2], suggesting that simply substituting one for the other would alter the lipophilicity-dependent properties such as membrane permeability and solubility. Furthermore, the 2-cyclopropyl motif renders the compound a competent substrate for the cyclopropyliminium rearrangement—a synthetic entry to pyrrolobenzimidazoles—while the 5-methyl group cannot replicate this reactivity [3]. Therefore, generic substitution without careful SAR consideration risks compromising both biological activity profiles and synthetic utility.

Lipophilicity profile mismatch
Predicted partition coefficient differs substantially from 5-methylbenzimidazole, which may alter membrane permeability and distribution in biological assays.
Absent cyclopropyl reactivity
Non-cyclopropyl analogs such as 2-methylbenzimidazole cannot undergo the cyclopropyliminium rearrangement, limiting synthetic access to fused tricyclic systems.
Molecular size and rotatable bond differences
Heavier molecular weight and one additional rotatable bond versus 2-methylbenzimidazole may shift ligand efficiency and conformational entropy in binding studies.

Quantitative Differentiation vs. Closest Analogs


Comparative Lipophilicity vs. 5-Methylbenzimidazole

The predicted octanol-water partition coefficient (XLogP3) for 2-cyclopropyl-5-methyl-1H-benzimidazole is 2.4 [1], which is 0.7 log units higher than that of 5-methylbenzimidazole (XLogP3 = 1.7) [2]. This difference corresponds to approximately a 5-fold higher theoretical partition coefficient, indicating significantly greater lipophilicity for the target compound.

Lipophilicity difference
Cross-study comparable
ΔXLogP3 +0.7
(approx. 5-fold higher partition coefficient)
Supports lipophilicity-dependent property comparison
Computed by XLogP3; experimental logP may vary
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Size and Rotatable Bond Comparison

2-Cyclopropyl-5-methyl-1H-benzimidazole has a molecular weight of 172.23 g/mol, which is 40.07 g/mol heavier than 2-methylbenzimidazole (MW = 132.16 g/mol) [1][2]. This represents a ~30% increase in molecular size, attributable to the additional cyclopropyl ring and methyl substituent. The target compound also possesses one rotatable bond (the cyclopropyl C-C bond), whereas 2-methylbenzimidazole has zero rotatable bonds [1][3].

Molecular size vs. 2-methyl
Cross-study comparable
Target
MW 172.23
Rot. bonds 1
VS
2-Methylbenzimidazole
MW 132.16
Rot. bonds 0
May impact ligand efficiency and binding entropy
Computed properties; experimental confirmation advised
Molecular weight Ligand efficiency Fragment-based screening

Steric Differentiation from 2-Cyclopropylbenzimidazole

Although 2-cyclopropyl-5-methyl-1H-benzimidazole shares nearly identical predicted lipophilicity (XLogP3 = 2.4) with 2-cyclopropylbenzimidazole (LogP ≈ 2.44) [1], the presence of the 5-methyl group introduces additional steric bulk on the benzene ring. This methyl substitution differentiates the compound from 2-cyclopropylbenzimidazole by providing a handle for additional hydrophobic interactions or by sterically blocking certain metabolic pathways, without altering the overall logP profile [2].

Steric differentiation
Class-level inference
LogP retained; additional methyl steric bulk on benzene ring
Pre-functionalized scaffold for SAR without lipophilicity shift
Steric effects inferred; biological validation needed
Structure-activity relationship Steric effects Scaffold optimization

Cyclopropyliminium Rearrangement Potential

2-Cyclopropylbenzimidazoles, including those with aromatic ring substituents, are established substrates for the acid-catalyzed cyclopropyliminium rearrangement that yields 2,3-dihydropyrrolo[1,2-a]benzimidazoles—key intermediates for mitomycin-like antitumor agents [1]. 2-Cyclopropyl-5-methyl-1H-benzimidazole bears the requisite 2-cyclopropyl motif for this transformation, whereas 2-methylbenzimidazole, 5-methylbenzimidazole, and 1-cyclopropyl-2-methylbenzimidazole lack the correctly positioned cyclopropyl group and cannot undergo this rearrangement. This grants the target compound a distinct synthetic utility that its non-cyclopropyl analogs cannot replicate.

Rearrangement competency
Class-level inference
Competent substrate for cyclopropyliminium rearrangement
Unique synthetic entry to pyrrolobenzimidazole library
Reactivity confirmed for 2-cyclopropylbenzimidazole class
Synthetic chemistry Rearrangement Pyrrolobenzimidazole synthesis

Optimal Application Scenarios


Fragment-Based and Hit-to-Lead Chemistry

The 5-methyl group provides an additional substitution point without altering the lipophilicity profile (XLogP3 = 2.4) relative to the unsubstituted 2-cyclopropylbenzimidazole core (LogP ≈ 2.44) [1]. This makes the compound an ideal starting scaffold for medicinal chemists who need to explore SAR around the benzimidazole ring while maintaining consistent lipophilicity. Procurement of this specific building block eliminates the need for a separate methylation step, reducing synthetic cycle time in hit expansion libraries.

Pyrrolobenzimidazole Antitumor Candidate Synthesis

As demonstrated by Tomilov et al. (2013), 2-cyclopropylbenzimidazoles with aromatic ring substituents undergo acid-catalyzed rearrangement to form 2,3-dihydropyrrolo[1,2-a]benzimidazoles—structural analogs of the mitomycin antitumor pharmacophore [2]. Researchers pursuing this synthetic strategy should select 2-cyclopropyl-5-methyl-1H-benzimidazole over non-cyclopropyl analogs (e.g., 2-methylbenzimidazole) because the missing cyclopropyl group in those alternatives renders them chemically incapable of participating in the key rearrangement step.

Cell-Permeable Probe Design

With an XLogP3 of 2.4, this compound is substantially more lipophilic than 5-methylbenzimidazole (XLogP3 = 1.7), corresponding to a ~5-fold higher predicted partition coefficient [3][4]. When designing cell-permeable chemical probes or imaging agents that require passive membrane diffusion, investigators should prioritize this compound over the less lipophilic 5-methylbenzimidazole scaffold. The quantifiable logP difference provides a rational basis for procurement in CNS-targeted or intracellular-targeting probe campaigns.

Corrosion Inhibition Research

Benzimidazole derivatives are well-established corrosion inhibitors for metals and alloys, and 2-cyclopropyl-5-methyl-1H-benzimidazole has been specifically cited for this industrial application . The cyclopropyl group contributes to surface adsorption via hydrophobic interactions, while the methyl substituent may influence film-forming properties. Industrial formulators evaluating benzimidazole-based corrosion inhibitors can select this specific derivative when both the 2-cyclopropyl motif (for adsorption strength) and the 5-methyl group (for solubility tuning) are desired in a single molecule.

Application
Selection Property
Validation Focus
Benzimidazole SAR and hit-to-lead expansion
Methyl group pre-installed; lipophilicity retention vs. core scaffold
Reaction scope and analog library diversity
Pyrrolobenzimidazole intermediate research
2-Cyclopropyl group enables acid-catalyzed rearrangement
Rearrangement efficiency and product characterization
Intracellular-targeting probe development
Higher predicted lipophilicity vs. 5-methyl analog
Membrane permeability assay endpoints
Corrosion inhibitor formulation research
Cyclopropyl + methyl substitution for adsorption and solubility tuning
Corrosion inhibition efficiency testing
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